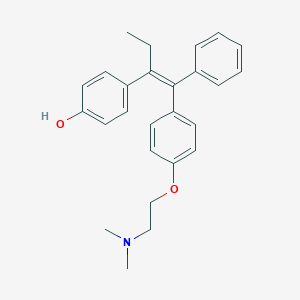

4'-Hydroxytamoxifen

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODQJNMQWMSYGS-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873019 | |

| Record name | 4'-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-23-8 | |

| Record name | 4′-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of 4'-Hydroxytamoxifen and Estradiol Binding to the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinities of 4'-hydroxytamoxifen and the endogenous ligand estradiol (B170435) to the estrogen receptor (ER). This compound, the active metabolite of tamoxifen, is a critical molecule in the treatment of estrogen receptor-positive breast cancer. Its therapeutic efficacy is directly linked to its high-affinity binding to the ER, where it acts as a selective estrogen receptor modulator (SERM), exhibiting antagonist or partial agonist activity depending on the tissue. Understanding the quantitative and mechanistic differences in binding between this compound and estradiol is paramount for the development of novel endocrine therapies. This document summarizes key binding affinity data, details the experimental protocols for its determination, and visualizes the distinct signaling pathways initiated by these two ligands.

Quantitative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. For this compound and estradiol, these affinities are typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), the dissociation constant (Kd), and the relative binding affinity (RBA). Numerous studies have consistently shown that this compound exhibits a high binding affinity for the estrogen receptor, often comparable to or even exceeding that of estradiol.[1][2]

Below are tables summarizing the quantitative binding data for this compound and estradiol to the two main estrogen receptor isoforms, ERα and ERβ.

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity

| Ligand | Parameter | Value (nM) | Cell/System |

| This compound | IC50 | 3.3 | MCF-7 cells |

| RBA vs. Estradiol | ~100% | Human Breast Carcinoma | |

| Estradiol | IC50 | ~1-5 | Various |

| Kd | ~0.1-1.0 | Various |

Table 2: Estrogen Receptor Beta (ERβ) Binding Affinity

| Ligand | Parameter | Value (nM) | Cell/System |

| This compound | Ki | ~1.0 | Recombinant Human ERβ |

| Estradiol | Ki | ~0.5 | Recombinant Human ERβ |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinities of this compound and estradiol to the estrogen receptor is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., this compound or unlabeled estradiol) to displace a radiolabeled ligand (typically [³H]-estradiol) from the receptor.

Objective

To quantify the binding affinity of a test compound for the estrogen receptor by determining its IC50 value, from which the Ki can be calculated.

Materials

-

Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

-

Radioligand: [³H]-17β-estradiol.

-

Competitors: this compound, unlabeled 17β-estradiol (for standard curve), and other test compounds.

-

Assay Buffer: Typically a Tris-HCl based buffer containing additives to maintain protein stability and prevent degradation.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Methodology

-

Preparation of Reagents: All solutions, including the receptor preparation, radioligand, and competitor dilutions, are prepared in the assay buffer.

-

Assay Incubation: A constant concentration of the estrogen receptor preparation and [³H]-estradiol are incubated with varying concentrations of the competitor compound (e.g., this compound or unlabeled estradiol).

-

Equilibrium: The incubation is carried out for a sufficient period at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated with a separation agent like dextran-coated charcoal. The charcoal binds the free [³H]-estradiol, while the larger receptor-ligand complexes remain in the supernatant after centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the amount of [³H]-estradiol bound to the receptor, is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The binding of a ligand to the estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. While both estradiol and this compound bind to the same receptor, they induce different conformational changes, leading to distinct downstream signaling outcomes.

Estradiol-Mediated Signaling (Agonist)

Upon binding estradiol, the estrogen receptor undergoes a conformational change that promotes its dimerization and subsequent translocation to the nucleus.[3] In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator proteins, which in turn recruit the transcriptional machinery, leading to the expression of genes that promote cell proliferation and other estrogenic effects.

This compound-Mediated Signaling (Antagonist/Partial Agonist)

This compound also binds to the estrogen receptor, inducing dimerization and nuclear translocation. However, the conformational change induced by this compound is distinct from that caused by estradiol. This altered conformation prevents the effective recruitment of co-activator proteins and instead promotes the binding of co-repressor proteins to the ER-ERE complex. The recruitment of co-repressors leads to the inhibition of gene transcription, thereby blocking the proliferative effects of estrogen in tissues like the breast. In some tissues, the this compound-ER complex can recruit a different set of co-activators, leading to partial agonist effects.

Conclusion

This compound demonstrates a high binding affinity for the estrogen receptor, comparable to that of the natural ligand estradiol. This strong interaction is fundamental to its efficacy as a selective estrogen receptor modulator. The subtle yet critical differences in the conformational changes induced by this compound versus estradiol lead to opposing effects on gene transcription in target tissues. A thorough understanding of these binding kinetics and the resultant signaling pathways is essential for the continued development of targeted and effective endocrine therapies for hormone-sensitive cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of 17β-estradiol in Cancer are Mediated by Estrogen Receptor Signaling at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

4'-Hydroxytamoxifen as a selective estrogen receptor modulator (SERM)

An In-depth Analysis of a Prototypical Selective Estrogen Receptor Modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen (B1202), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] As a selective estrogen receptor modulator (SERM), 4-OHT exhibits a complex pharmacological profile, acting as an estrogen receptor antagonist in breast tissue while displaying partial agonist activities in other tissues such as bone.[2] This tissue-specific action is fundamental to its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of 4-OHT, detailing its mechanism of action, receptor binding affinities, relevant signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its biological effects primarily through competitive binding to estrogen receptors, ERα and ERβ.[2] Its binding affinity for these receptors is significantly higher than that of its parent compound, tamoxifen, and is comparable to the endogenous ligand, 17β-estradiol.[3] In fact, 4-OHT is 30 to 100 times more potent than tamoxifen as an antiestrogen.

Upon binding, 4-OHT induces a distinct conformational change in the estrogen receptor. This altered conformation influences the recruitment of co-regulator proteins (co-activators and co-repressors). In breast cancer cells, the 4-OHT-ER complex preferentially recruits co-repressors, leading to the inhibition of estrogen-dependent gene transcription and subsequent arrest of cell proliferation. Conversely, in tissues like bone, the complex may recruit co-activators, resulting in estrogen-like effects.

Beyond its classical nuclear action, 4-OHT has been shown to mediate cellular effects through ER-independent pathways, including the induction of autophagic cell death through the degradation of K-Ras.

Quantitative Analysis of Receptor Binding Affinity

The potency of 4-OHT is underscored by its high affinity for estrogen receptors. The following tables summarize key binding affinity and inhibitory concentration data from various studies.

Table 1: Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) Binding Affinity of this compound

| Receptor Target | Ligand | Parameter | Value | Cell/System |

| Estrogen Receptor (Human Breast Carcinoma) | This compound | Relative Affinity vs. Estradiol (B170435) | Equal | Human Breast Carcinoma |

| Estrogen Receptor (Human Breast Carcinoma) | This compound | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma |

| Estrogen-Related Receptor γ (ERRγ) | [3H]this compound | Kd | 35 nM | In vitro |

| Estrogen-Related Receptor γ (ERRγ) | This compound | Ki | 75 nM | In vitro |

| Estrogen Receptor (Cell-free assay) | [3H]oestradiol | IC50 | 3.3 nM | Cell-free |

| Recombinant Human ERRγ | [3H]this compound | Kd | 10.0 nM | Recombinant Protein |

| Recombinant Human ERRγ | This compound | IC50 | 10.3 nM | Recombinant Protein |

Table 2: In Vitro Potency of this compound in Breast Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |

| MCF-7 | MTT Cell Viability | EC50 | 10,490 |

| MCF-7aro/ERE | ERE-Luciferase | IC50 | 100 |

| MCF-7 | Cell Viability | IC50 | 19,350 (24h) |

Signaling Pathways Modulated by this compound

The biological effects of 4-OHT are mediated through complex signaling networks. The primary pathway involves direct interaction with estrogen receptors, but ER-independent pathways also play a significant role.

Estrogen Receptor-Dependent Signaling

The canonical ER signaling pathway is the primary target of 4-OHT. In the absence of an antagonist, estradiol binds to ER, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the DNA. This complex then recruits co-activators, initiating the transcription of genes that promote cell proliferation. 4-OHT competitively inhibits this process.

Estrogen-Related Receptor (ERR) Signaling

4-OHT has been identified as a high-affinity ligand for the orphan nuclear receptors ERRβ and ERRγ. It acts as an inverse agonist, disrupting the interaction between ERRβ/γ and co-regulator proteins, thereby inhibiting their constitutive transcriptional activity. This interaction represents a novel pharmacological pathway that may contribute to the tissue-specific effects of 4-OHT.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of 4-OHT for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.

Objective: To determine the Ki of 4-OHT for ERα and ERβ.

Materials:

-

Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.

-

Radioligand: [3H]-17β-estradiol.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

Methodology:

-

Assay Setup: Prepare a series of tubes containing a fixed concentration of the estrogen receptor and [3H]-estradiol.

-

Competition: Add increasing concentrations of unlabeled 4-OHT to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Add dextran-coated charcoal to adsorb unbound radioligand.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials and measure radioactivity.

-

Data Analysis: Calculate the concentration of 4-OHT that inhibits 50% of the specific binding of the radioligand (IC50). Determine the Ki value using the Cheng-Prusoff equation.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of 4-OHT to antagonize estrogen-induced gene expression.

Objective: To determine the IC50 of 4-OHT for the inhibition of E2-mediated ERα activity.

Materials:

-

Cell Line: ERα-positive breast cancer cell line (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.

-

Reporter Plasmid: Contains multiple ERE sequences upstream of a promoter driving firefly luciferase expression.

-

Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell Culture Reagents: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

-

Test Compounds: 17β-estradiol (E2) and this compound.

-

Luciferase Assay System.

Methodology:

-

Cell Seeding: Plate the transfected cells in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-OHT in the presence of a sub-maximal concentration of E2 (e.g., 0.1 nM). Include controls for vehicle, E2 alone, and 4-OHT alone.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the 4-OHT concentration and determine the IC50 value using non-linear regression.

Cell Proliferation (MTT) Assay

This assay measures the effect of 4-OHT on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 of 4-OHT for the inhibition of breast cancer cell proliferation.

Materials:

-

Cell Line: ER-positive breast cancer cell line (e.g., MCF-7).

-

Cell Culture Reagents.

-

Test Compound: this compound.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Agent: DMSO.

-

Microplate Reader.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a serial dilution of 4-OHT for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Metabolism and Pharmacokinetics

Tamoxifen is a prodrug that is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, to several active metabolites, including 4-OHT and endoxifen (B1662132). 4-hydroxylation, catalyzed mainly by CYP2D6, is a key step in the formation of 4-OHT. While 4-OHT and endoxifen have similar antiestrogenic potencies, endoxifen is present at significantly higher plasma concentrations in patients receiving tamoxifen therapy. 4-OHT itself is further metabolized, for instance through glucuronidation. The pharmacokinetics of 4-OHT can be influenced by genetic polymorphisms in metabolic enzymes, leading to inter-individual variability in plasma concentrations.

Conclusion

This compound is a potent and well-characterized selective estrogen receptor modulator that serves as a critical tool in both clinical practice and biomedical research. Its high affinity for estrogen receptors, coupled with its tissue-specific agonist and antagonist activities, makes it a paradigm for the study of SERMs. A thorough understanding of its mechanism of action, binding kinetics, and the experimental methodologies for its evaluation is essential for researchers and drug development professionals in the fields of oncology and endocrinology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of In Vitro Potency: 4'-Hydroxytamoxifen versus Tamoxifen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effect. This technical guide provides a comprehensive comparison of the in vitro potency of tamoxifen and its primary active metabolite, 4'-hydroxytamoxifen. In vitro studies consistently demonstrate that this compound is significantly more potent than its parent compound. This heightened potency is primarily attributed to its substantially higher binding affinity for the estrogen receptor (ER) and its greater efficacy in inhibiting the proliferation of ER+ breast cancer cells. This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for their determination, and provide visual representations of the underlying biological and experimental processes.

Data Presentation: Quantitative Comparison of In Vitro Potency

The in vitro superiority of this compound over tamoxifen is evident in its estrogen receptor binding affinity and its ability to inhibit the growth of estrogen receptor-positive breast cancer cell lines. The following tables summarize the key quantitative data from multiple studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |

| Tamoxifen | ~7% | - |

| This compound | ~178% | ~25-fold higher[1][2] |

Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)

| Cell Line | Compound | IC50 (μM) | Fold Difference vs. Tamoxifen |

| MCF-7 | Tamoxifen | ~0.79 | - |

| MCF-7 | This compound | ~0.029 | ~30 to 100-fold more potent[1][3][4] |

| T47D | Tamoxifen | Not always specified, but consistently higher than 4'-OHT | - |

| T47D | This compound | Consistently in the low nanomolar range | - |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Signaling and Metabolic Pathways

Tamoxifen's mechanism of action is intrinsically linked to its metabolism. As a prodrug, it is converted into more active metabolites, with this compound and endoxifen (B1662132) being the most significant. These metabolites exert their antiestrogenic effects by competitively binding to the estrogen receptor, leading to the inhibition of estrogen-dependent gene transcription and a subsequent reduction in cancer cell proliferation.

The binding of these active metabolites to the estrogen receptor initiates a cascade of events that ultimately halts the cell cycle and inhibits tumor growth.

Experimental Protocols

The quantitative data presented above are derived from well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Competitive Estrogen Receptor Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor in comparison to a known ligand, typically radiolabeled estradiol (B170435).

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

Radiolabeled estradiol ([3H]-E2)

-

Unlabeled estradiol (for standard curve)

-

Test compounds (tamoxifen and this compound)

-

Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a series of tubes, a fixed amount of rat uterine cytosol and [3H]-E2 are incubated with increasing concentrations of either unlabeled estradiol or the test compounds (tamoxifen or this compound).

-

Equilibration: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: A hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The tubes are then centrifuged to pellet the HAP.

-

Washing: The HAP pellets are washed multiple times with the assay buffer to remove any unbound [3H]-E2.

-

Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of bound [3H]-E2 is plotted against the log concentration of the competitor (unlabeled estradiol or test compound). The IC50 value, which is the concentration of the competitor that displaces 50% of the bound [3H]-E2, is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (tamoxifen and this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: The ER+ breast cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of tamoxifen or this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the percentage of viability against the log concentration of the test compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

The Role of 4'-Hydroxytamoxifen in Cre-ER Systems for Gene Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Cre-loxP system is a cornerstone of modern genetic engineering, enabling precise spatial and temporal control over gene expression. A widely used and powerful iteration of this technology is the inducible Cre-ER system, which relies on the synthetic ligand 4'-Hydroxytamoxifen (4-OHT) for its activation. This technical guide provides an in-depth exploration of the core principles of the 4-OHT-inducible Cre-ER system, featuring detailed experimental protocols, quantitative data for experimental design, and visualizations of key mechanisms and workflows.

Mechanism of Action: Ligand-Induced Nuclear Translocation

The Cre-ER system utilizes a fusion protein consisting of Cre recombinase and a mutated ligand-binding domain (LBD) of the estrogen receptor (ER), most commonly the ERT2 variant.[1][2] This specific mutation confers a high affinity for 4-OHT while significantly reducing its affinity for endogenous estrogens.[3] In the absence of 4-OHT, the Cre-ER fusion protein is sequestered in the cytoplasm in an inactive state, often complexed with heat shock proteins (HSPs).[3]

The administration of 4-OHT, the active metabolite of tamoxifen (B1202), is the critical step for inducing Cre recombinase activity. Upon entering the cell, 4-OHT binds to the mutated LBD of the Cre-ER protein. This binding event induces a conformational change in the LBD, leading to the dissociation of HSPs and the exposure of a nuclear localization signal (NLS). The now-active Cre-ER protein is then translocated into the nucleus. Once inside the nucleus, Cre recombinase recognizes and catalyzes recombination at specific 34-base-pair sequences known as loxP sites, leading to the desired genetic modification, such as gene excision or inversion.

This compound vs. Tamoxifen and Endoxifen (B1662132)

While tamoxifen is often used for in vivo studies due to its stability and lower cost, it requires metabolic activation in the liver by cytochrome P450 enzymes to be converted into its active metabolites, 4-OHT and endoxifen. This metabolic conversion can introduce variability and a time lag in the induction of recombination. For experiments requiring rapid and precise temporal control, direct administration of 4-OHT is preferred as it bypasses the need for metabolic conversion.

Endoxifen, another active metabolite of tamoxifen, has also been shown to be a potent inducer of Cre-ER activity. While freshly prepared 4-OHT is generally more potent, endoxifen exhibits greater long-term stability in solution. The activity of 4-OHT solutions can diminish over time due to precipitation, whereas endoxifen remains stable for several months.

Quantitative Data for Experimental Design

The efficacy of 4-OHT-induced recombination is influenced by the administration route, dosage, duration of treatment, and the specific Cre-ER mouse line being used. The following tables summarize quantitative data from various studies to aid in the design of both in vitro and in vivo experiments.

Table 1: In Vitro 4-OHT Concentrations for Cre-ER Induction

| Cell Type | 4-OHT Concentration | Treatment Duration | Outcome | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 15 nM - 16 µM | Overnight | Robust GFP activation | |

| Mouse Primary Hepatocytes | 100 nM | Empirically determined | Successful gene induction | |

| p53-/- Lymphoma Cell Line | 1 µM | 48 hours | Four-fold increase in apoptotic cells | |

| Embryonic Stem (ES) Cells | 800 nM | 3 days | Complete recombination of LacZ reporter | |

| BHK Cells | 1 µM | 24 hours | 61% EGFP-expressing cells |

Table 2: In Vivo 4-OHT Administration and Efficacy in Mice

| Administration Route | Dosage | Treatment Regimen | Target Tissue/Organ | Recombination Efficiency | Reference |

| Intraperitoneal (IP) Injection | 50-80 mg/kg body weight | Once daily for 1-7 days | General | Dependent on mouse line and duration | |

| Subperiosteal Injection (local) | 1.65 mg/kg body weight (5 µg) | Two injections, 48h interval | Calvarial bone | ~94% | |

| Subperiosteal Injection (local) | 3.3 mg/kg body weight (10 µg) | Two injections, 48h interval | Calvarial bone | ~99% (similar to systemic tamoxifen) | |

| Minimal Effective Dose (brain) | 4.5 ± 1.3 mg/kg | Single administration | Brain | Induces recombination above background |

Experimental Protocols

Protocol 1: Preparation of 4-OHT for In Vivo Injection

Materials:

-

This compound (powder)

-

100% Ethanol (B145695) (200 proof, sterile)

-

Sunflower oil or corn oil (sterile)

-

Sonicator or water bath at 55°C

-

Sterile, light-protected tubes

Procedure:

-

Dissolve 4-OHT in 100% ethanol to create a stock solution of 50-100 mg/mL.

-

Facilitate dissolution by sonicating for approximately 15 minutes at 55°C.

-

Add sterile sunflower or corn oil to the stock solution to achieve a final desired concentration (e.g., 10 mg/mL).

-

Continue to sonicate or vortex the solution for another 15 minutes at 55°C to ensure it is well-mixed.

-

It is recommended to use the prepared solution within 2 hours of preparation due to the limited stability of 4-OHT. For longer-term storage, aliquots should be stored at -20°C and protected from light. Precipitates may form during storage and can be redissolved by warming and shaking.

Protocol 2: Intraperitoneal (IP) Injection of 4-OHT in Mice

Materials:

-

Prepared 4-OHT solution

-

1 mL syringe with a 21- to 27-gauge needle

-

Mouse scale

Procedure:

-

Weigh the mouse to accurately calculate the required injection volume based on the desired dosage (e.g., 50-80 mg/kg).

-

Properly restrain the mouse, exposing the lower abdominal area.

-

Insert the needle at a shallow angle into the intraperitoneal cavity, being careful to avoid puncturing internal organs.

-

Slowly inject the calculated volume of the 4-OHT solution.

-

Return the mouse to its cage and monitor for any signs of adverse reactions or distress, such as weight loss, hunched posture, or reduced mobility.

Protocol 3: Oral Gavage of 4-OHT in Mice

Materials:

-

Prepared 4-OHT solution (typically in corn or sunflower oil)

-

Flexible feeding needle appropriate for the size of the mouse

Procedure:

-

Properly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle.

-

Gently insert the feeding needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the 4-OHT solution.

-

Carefully remove the feeding needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

Experimental Workflow and Considerations

The successful application of the 4-OHT-inducible Cre-ER system requires careful planning and execution. The following diagram outlines a typical experimental workflow, from planning to data analysis.

Key Considerations:

-

Toxicity: High doses of 4-OHT can be toxic to cells and animals, potentially leading to weight loss, reduced mobility, and in some cases, reproductive issues. It is crucial to perform dose-response studies to determine the minimum effective dose that achieves the desired recombination efficiency with minimal side effects.

-

Vehicle Controls: The vehicle used to dissolve and administer 4-OHT (e.g., ethanol, corn oil) can have biological effects. Therefore, a vehicle-only control group should always be included in experimental designs.

-

Leakiness: Some Cre-ER systems may exhibit a low level of "leaky" or ligand-independent recombination. This background activity should be assessed in untreated control animals.

-

Recombination Efficiency: The efficiency of recombination can vary significantly between different tissues and cell types, even within the same animal. This can be due to factors such as the biodistribution of 4-OHT and the expression level of the Cre-ER transgene.

Conclusion

The this compound-inducible Cre-ER system is a versatile and powerful tool for conditional gene manipulation. By understanding the underlying mechanism of action, carefully considering the choice of inducing agent, and adhering to optimized experimental protocols, researchers can achieve precise and reliable control over gene expression. The quantitative data and workflows presented in this guide serve as a valuable resource for designing and executing successful experiments, ultimately advancing our understanding of complex biological systems.

References

(Z)-4-Hydroxytamoxifen: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of a Key Tamoxifen (B1202) Metabolite

Introduction

(Z)-4-Hydroxytamoxifen, also known as afimoxifene, is the primary active metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1][2] As a SERM, (Z)-4-Hydroxytamoxifen exhibits tissue-specific estrogen agonist and antagonist properties, making it a crucial molecule in both therapeutic applications and biomedical research, particularly in the context of estrogen receptor-positive (ER+) breast cancer.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of (Z)-4-Hydroxytamoxifen, along with comprehensive experimental protocols for its synthesis, purification, analysis, and in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals working in oncology, endocrinology, and related fields.

Chemical Structure and Properties

(Z)-4-Hydroxytamoxifen is a triphenylethylene (B188826) derivative characterized by a specific stereochemistry that is critical for its biological activity. The "(Z)" designation refers to the arrangement of the substituents around the carbon-carbon double bond, where the phenyl group and the ethyl group are on the same side.

Table 1: Chemical and Physical Properties of (Z)-4-Hydroxytamoxifen

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | [4] |

| Synonyms | Afimoxifene, 4-OHT, (Z)-4-OHT | |

| CAS Number | 68047-06-3 | |

| Molecular Formula | C26H29NO2 | |

| Molecular Weight | 387.51 g/mol | |

| Melting Point | 142-144 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, ethanol (B145695) (20 mg/mL), methanol (B129727) (10 mg/mL); insoluble in water. |

Mechanism of Action and Signaling Pathway

(Z)-4-Hydroxytamoxifen exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), with a significantly higher affinity than its parent compound, tamoxifen. In estrogen-sensitive tissues such as the breast, it acts as an ER antagonist.

Upon entering the cell, (Z)-4-Hydroxytamoxifen binds to the ligand-binding domain of the ER. This binding induces a conformational change in the receptor that is distinct from that induced by estrogens like estradiol. The (Z)-4-Hydroxytamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. However, due to its unique conformation, the complex fails to recruit co-activators necessary for gene transcription. Instead, it recruits co-repressors, which ultimately leads to the inhibition of estrogen-dependent gene expression and a subsequent blockage of cell proliferation in ER-positive cancer cells.

Experimental Protocols

Synthesis of (Z)-4-Hydroxytamoxifen via McMurry Reaction

The McMurry reaction is a common method for the synthesis of tamoxifen and its derivatives. This protocol provides a general guideline.

Materials:

-

Titanium(IV) chloride (TiCl4)

-

Zinc dust (Zn)

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Workflow:

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend zinc dust in dry THF. Cool the suspension in an ice bath and slowly add TiCl4. The mixture will turn from yellow to black.

-

McMurry Coupling Reaction: In a separate flask, dissolve 4,4'-dihydroxybenzophenone and propiophenone in dry THF. Add this solution to the titanium reagent mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it into water.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is essential to separate the desired (Z)-isomer from the (E)-isomer and other impurities.

Materials:

-

Crude (Z)-4-Hydroxytamoxifen

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or orthophosphoric acid

-

C18 RP-HPLC column

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% TFA). Degas the mobile phase.

-

Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.

-

HPLC Separation: Equilibrate the C18 column with the initial mobile phase. Inject the sample and run a gradient elution, gradually increasing the concentration of the organic solvent.

-

Fraction Collection: Collect the fractions corresponding to the peak of the (Z)-4-Hydroxytamoxifen isomer.

-

Final Processing: Combine the collected fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the pure solid product.

Analytical Methods

Table 2: Analytical Techniques for (Z)-4-Hydroxytamoxifen

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | C18 column, UV detection, gradient elution with acetonitrile/water + 0.1% TFA. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereochemistry | 1H NMR and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling | C18 column coupled to a mass spectrometer for accurate mass determination. |

In Vitro Antiproliferative Assay (MCF-7 Cells)

This protocol describes a method to assess the antiproliferative activity of (Z)-4-Hydroxytamoxifen on the ER-positive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

(Z)-4-Hydroxytamoxifen

-

DMSO (for stock solution)

-

96-well plates

-

Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

-

Plate reader

Workflow:

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of (Z)-4-Hydroxytamoxifen in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept low (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of (Z)-4-Hydroxytamoxifen. Include appropriate controls (e.g., vehicle control with DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

(Z)-4-Hydroxytamoxifen is a potent and biologically active metabolite of tamoxifen that serves as a critical tool for research in estrogen receptor signaling and as a benchmark for the development of new SERMs. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling in experimental settings is paramount for obtaining reliable and reproducible results. The protocols and data presented in this technical guide are intended to provide a solid foundation for researchers to design and execute robust studies involving this important compound.

References

Discovery and development of 4'-Hydroxytamoxifen as a tamoxifen metabolite

Abstract

Tamoxifen (B1202), a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the discovery, development, and pharmacological significance of its primary active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT). We will detail the metabolic pathways, the pivotal role of cytochrome P450 enzymes, and the superior pharmacological profile of 4-OHT compared to its parent compound. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for metabolite quantification, and diagrams of key metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction: Tamoxifen as a Prodrug

Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as an ER antagonist in breast tissue, competitively inhibiting estrogen binding and subsequent tumor growth.[1] However, tamoxifen itself possesses a relatively low affinity for the estrogen receptor. Its clinical efficacy is dependent on its biotransformation into more potent metabolites.[2][3] The discovery and characterization of these metabolites, particularly 4-hydroxytamoxifen, have been crucial in understanding the drug's mechanism of action and the variability in patient response.

Discovery of 4-Hydroxytamoxifen

The journey to understanding tamoxifen's full therapeutic potential began with the identification of its metabolites. Early research demonstrated that tamoxifen undergoes extensive metabolism in humans.[4] A pivotal discovery was the identification of a monohydroxylated metabolite with significantly greater antiestrogenic activity.[5] This metabolite, 4-hydroxytamoxifen (4-OHT), was found to have approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself. Another crucial active metabolite, 4-hydroxy-N-desmethyltamoxifen, later named endoxifen (B1662132), was identified in human bile in the late 1980s. Both 4-OHT and endoxifen are now considered the principal drivers of tamoxifen's anti-tumor effects.

The Metabolic Activation of Tamoxifen

Tamoxifen is metabolized primarily in the liver through two main pathways: 4-hydroxylation and N-demethylation. These reactions are catalyzed by a series of cytochrome P450 (CYP) enzymes.

-

4-Hydroxylation Pathway: Tamoxifen is directly converted to 4-hydroxytamoxifen. This reaction is catalyzed by several CYP enzymes, including CYP2D6, CYP2B6, CYP2C9, and CYP3A4.

-

N-Demethylation Pathway: Tamoxifen is first metabolized to N-desmethyltamoxifen by enzymes like CYP3A4/5. N-desmethyltamoxifen, which has a potency similar to the parent drug, is then converted to the highly potent metabolite, endoxifen. This latter step is predominantly and critically catalyzed by CYP2D6.

Due to its central role in forming endoxifen and contributing to 4-OHT formation, the CYP2D6 enzyme is a key determinant of tamoxifen's efficacy. Genetic polymorphisms in the CYP2D6 gene can lead to reduced or absent enzyme function, resulting in lower plasma concentrations of active metabolites and potentially compromising treatment outcomes.

Pharmacological Significance and Data

The enhanced potency of 4-OHT and endoxifen is central to tamoxifen's therapeutic action. These metabolites exhibit a much higher binding affinity for the estrogen receptor and are more effective at suppressing estrogen-dependent cell proliferation compared to tamoxifen.

Table 1: Comparative Potency of Tamoxifen and its Metabolites

| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | Potency vs. Tamoxifen (Inhibition of Cell Proliferation) |

|---|---|---|

| Tamoxifen | ~1% | 1x |

| 4-hydroxytamoxifen (4-OHT) | ~100% | 30-100x |

| Endoxifen | ~100% | 30-100x |

| N-desmethyltamoxifen | ~1-2% | ~1x |

Table 2: Pharmacokinetic Parameters of Tamoxifen and Metabolites in Humans

| Compound | Steady-State Plasma Concentration (ng/mL) | Tmax (hours) after single dose |

|---|---|---|

| Tamoxifen | 100 - 200 | 4.25 |

| 4-hydroxytamoxifen (4-OHT) | 1 - 2 | ~8-12 |

| Endoxifen | 5 - 15 | ~8-12 |

| N-desmethyltamoxifen | 200 - 400 | ~8-12 |

Note: Concentrations can vary significantly based on CYP2D6 genotype and co-administered medications.

Experimental Protocol: Quantification of 4-Hydroxytamoxifen

Accurate quantification of 4-OHT in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The following protocol outlines a standard method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of 4-OHT in Human Plasma via UPLC-MS/MS

-

Sample Preparation (Protein Precipitation): a. Pipette 100 µL of human plasma into a clean microcentrifuge tube. b. Add 10 µL of an internal standard solution (e.g., deuterated 4-OHT) to correct for extraction variability. c. Add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid). d. Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

-

Chromatographic Separation (UPLC): a. Column: Use a reverse-phase column suitable for small molecule analysis (e.g., C18 column). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Run a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. e. Flow Rate: Maintain a constant flow rate (e.g., 0.5 mL/min). f. Injection Volume: Inject 5-10 µL of the prepared sample.

-

Detection (Tandem Mass Spectrometry): a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-OHT (e.g., m/z 388.4 → 72.2) and the internal standard.

-

Quantification: a. Prepare a calibration curve using standards of known 4-OHT concentrations in a similar biological matrix. b. Process the samples alongside the calibration standards. c. Calculate the concentration of 4-OHT in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the constructed calibration curve.

Mechanism of Action and Signaling Pathway

4-OHT acts as a SERM, exerting its anti-cancer effects by competitively binding to the estrogen receptor (ERα and ERβ). In breast cancer cells, this binding blocks the co-activator binding necessary for estrogen-mediated gene transcription, leading to cell cycle arrest and apoptosis.

In an ER-positive breast cancer cell, estradiol (B170435) (estrogen) normally binds to ERα in the cytoplasm. The complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This recruits co-activator proteins, initiating the transcription of genes that promote cell proliferation and survival. 4-OHT competes with estradiol for ERα binding. The 4-OHT-ERα complex can still translocate to the nucleus and bind to EREs, but its conformational change favors the recruitment of co-repressor proteins instead of co-activators. This complex actively represses gene transcription, thereby halting the proliferative signaling cascade.

Clinical Relevance and Future Perspectives

The profound understanding of 4-OHT's role has significant clinical implications. The variability in tamoxifen response linked to CYP2D6 genetics has spurred research into pharmacogenetic testing to guide therapy. For patients identified as poor metabolizers, alternative treatments like aromatase inhibitors may be considered.

Furthermore, the superior pharmacological profile of 4-OHT has led to its development as a standalone therapeutic agent. Afimoxifene (4-hydroxytamoxifen) has been formulated as a topical gel for treating breast hyperplasia and cyclical mastalgia, aiming to deliver the active drug directly to the target tissue while minimizing systemic side effects. The development of prodrugs that release 4-OHT independent of CYP2D6 activation is another promising strategy to overcome tamoxifen resistance.

Conclusion

4-hydroxytamoxifen is not merely a metabolite but the primary executor of tamoxifen's therapeutic action in ER-positive breast cancer. Its discovery was a landmark in endocrine therapy, transforming our understanding of the drug's mechanism and highlighting the critical role of metabolic activation. Continued research into the pharmacology of 4-OHT and the development of novel delivery systems and bio-equivalent compounds holds the promise of optimizing endocrine therapy, overcoming resistance, and improving outcomes for patients with breast cancer.

References

- 1. ClinPGx [clinpgx.org]

- 2. Tamoxifen Pharmacogenomics: The Role of CYP2D6 as a Predictor of Drug Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment. | Semantic Scholar [semanticscholar.org]

- 5. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Beyond its canonical interaction with ERs, emerging evidence has illuminated a significant and distinct pharmacological role for 4-OHT in modulating the activity of the estrogen-receptor-related (ERR) nuclear receptors. This guide provides a comprehensive technical overview of the effects of 4-OHT on the three ERR isoforms (ERRα, ERRβ, and ERRγ), consolidating quantitative data, detailing key experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The data presented herein robustly characterize 4-OHT as an isoform-specific inverse agonist of ERRγ and ERRβ, with negligible effects on ERRα.[2][3] This interaction is mediated through the disruption of coactivator binding, leading to the suppression of the constitutive transcriptional activity inherent to these orphan nuclear receptors.[4]

Quantitative Analysis of this compound Interaction with ERR Isoforms

The interaction of this compound with ERR isoforms has been rigorously quantified through a variety of biochemical and cell-based assays. The data consistently highlight 4-OHT as a potent and selective ligand for ERRγ.

| Receptor | Assay Type | Parameter | Value (nM) | Comments | Reference(s) |

| ERRγ | Radioligand Binding ([3H]4-OHT) | Kd | 35 | Direct binding affinity | [5] |

| ERRγ | Radioligand Binding (Competition) | Ki | 75 | Competition against [3H]4-OHT | |

| ERRγ | FRET Coactivator Disruption (SRC-1.2) | EC50 | 50 | Disruption of ERRγ-coactivator interaction | |

| ERRγ | Mammalian Two-Hybrid | IC50 | 2,000 | Inhibition of transcriptional activity in a cell-based system | |

| ERRγ | Luciferase Reporter Assay | EC50 | 2,000 | Inhibition of constitutive transcriptional activity | |

| ERRβ | FRET Coactivator Disruption (SRC-1.2) | EC50 | 150 | Disruption of ERRβ-coactivator interaction | |

| ERRα | FRET Coactivator Disruption (SRC-1.2) | EC50 | >10,000 | No significant disruption of ERRα-coactivator interaction | |

| ERRα | Radioligand Binding | - | No measurable binding | 4-OHT does not bind to ERRα |

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action of this compound on ERRγ is as an inverse agonist. ERRs are constitutively active, meaning they recruit coactivators and drive gene transcription in the absence of a natural ligand. 4-OHT binds to the ligand-binding domain (LBD) of ERRγ, inducing a conformational change that prevents the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). This disruption of the ERRγ-coactivator complex leads to the repression of its constitutive transcriptional activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ERRγ.

Radioligand Binding Assay

This assay directly measures the binding affinity of a radiolabeled ligand to its receptor.

Objective: To determine the dissociation constant (Kd) of [3H]4-OHT for ERRγ and the inhibitory constant (Ki) of unlabeled compounds.

Materials:

-

Recombinant human ERRγ protein

-

[3H]4-Hydroxytamoxifen

-

Unlabeled 4-Hydroxytamoxifen, Tamoxifen, and Diethylstilbestrol

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.

-

In a 96-well plate, add the recombinant ERRγ protein and SPA beads.

-

For competition assays, add the unlabeled competitor compounds to the wells. For saturation binding, add assay buffer.

-

Add [3H]4-OHT at a fixed concentration for competition assays or at varying concentrations for saturation binding.

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation.

-

Measure the radioactivity in each well using a scintillation counter.

-

For saturation binding, determine Kd and Bmax by non-linear regression analysis of specific binding.

-

For competition binding, calculate the IC50 values and then determine the Ki values using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRs in response to 4-OHT.

Objective: To quantify the inverse agonist effect of 4-OHT on ERRγ-mediated transcription.

Materials:

-

Mammalian cell line (e.g., CV-1 or HEK293T)

-

Expression plasmid for full-length ERRγ

-

Reporter plasmid containing an ERR response element (ERE) upstream of a luciferase gene (e.g., pGL3-3xERE-Luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ERRγ expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 4-OHT or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of 4-OHT to determine the EC50 for transcriptional inhibition.

Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions in vivo, in this case, the interaction between ERRγ and a coactivator.

Objective: To demonstrate that 4-OHT disrupts the interaction between ERRγ and SRC-1.

Materials:

-

Cells co-expressing tagged ERRγ (e.g., FLAG-ERRγ) and a tagged coactivator (e.g., HA-SRC-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., modified RIPA or TBS with low detergent)

-

Elution buffer

-

Anti-HA antibody for Western blotting

Procedure:

-

Treat cells with 4-OHT or vehicle control.

-

Lyse the cells and collect the protein lysate.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody to form an immune complex with FLAG-ERRγ.

-

Add protein A/G agarose beads to capture the immune complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complex from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-SRC-1.

Chromatin Immunoprecipitation (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a protein of interest.

Objective: To map the genomic binding sites of ERRγ and determine how they are affected by 4-OHT treatment.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and wash buffers

-

Sonicator for chromatin shearing

-

Anti-ERRγ antibody

-

Protein A/G magnetic beads

-

Buffers for reverse cross-linking and DNA purification

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Treat cells with 4-OHT or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse cells and shear chromatin by sonication.

-

Immunoprecipitate the chromatin with an anti-ERRγ antibody.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Prepare a sequencing library and perform next-generation sequencing.

-

Analyze the sequencing data to identify ERRγ binding sites and differential binding between 4-OHT-treated and control samples.

Conclusion

This compound demonstrates a clear and specific inhibitory effect on the estrogen-receptor-related nuclear receptors ERRγ and ERRβ, acting as an inverse agonist by disrupting the recruitment of coactivators essential for their constitutive transcriptional activity. This off-target effect of a widely used therapeutic agent presents both challenges and opportunities in drug development and our understanding of nuclear receptor signaling. The quantitative data and detailed experimental methodologies provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of 4-OHT and to explore the therapeutic potential of targeting ERRs in various disease contexts.

References

Methodological & Application

Application Note: Quantification of 4'-Hydroxytamoxifen in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxytamoxifen in plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this tamoxifen (B1202) metabolite in preclinical and clinical studies.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.[1] It is extensively metabolized into several active and inactive metabolites. This compound is one of these metabolites, and its accurate quantification in plasma is crucial for pharmacokinetic studies and understanding the overall metabolic profile of tamoxifen. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose.[2] It is critical to employ a highly selective LC-MS/MS method to differentiate between isomeric metabolites like 4-hydroxytamoxifen (B85900) and this compound, which can have similar mass fragmentation patterns.[3]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., deuterated 4-Hydroxytamoxifen or a structurally similar compound like centchroman)[1]

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Human or animal plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column is commonly used, for example, a Supelco Discovery C18 (4.6 mm × 50 mm, 5.0 μm) or an ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard in methanol (B129727) or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards. Prepare a working solution of the Internal Standard in acetonitrile.

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

Sample Preparation

A protein precipitation method is commonly employed for its simplicity and efficiency.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

-

Column: Supelco Discovery C18 (4.6 mm × 50 mm, 5.0 μm)

-

Mobile Phase: Isocratic elution with 10 mM Ammonium Acetate (pH 4.5):Acetonitrile (10:90, v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): The specific mass transitions for this compound and the internal standard should be optimized. For the isomeric 4-Hydroxytamoxifen, a common transition is m/z 388 → 72. It is crucial to determine the specific fragmentation pattern for this compound.

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of hydroxytamoxifen metabolites.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 200 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.78 ng/mL | |

| Intra-day Precision (%CV) | < 15% (typically 1.89 - 8.54%) | |

| Inter-day Precision (%CV) | < 15% (typically 3.97 - 10.26%) | |

| Intra-day Accuracy (%Bias) | Within ±15% (typically 87.63 - 109.06%) | |

| Inter-day Accuracy (%Bias) | Within ±15% (typically 96 - 103.89%) |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Context

While this application note focuses on the analytical method, it's important to understand the context of this compound within the broader tamoxifen metabolic pathway.

Caption: Simplified metabolic pathway of Tamoxifen.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development settings. The high selectivity of the method is essential for accurately distinguishing between closely related tamoxifen metabolites.

References

- 1. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4'-Hydroxytamoxifen in Murine In Vivo Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 4'-hydroxytamoxifen (4-OHT) for in vivo studies in mice. The protocols and data presented are compiled from various scientific sources to ensure accuracy and reproducibility.

Introduction

This compound (4-OHT) is the active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM).[1] In preclinical research, 4-OHT is extensively used to induce site-specific gene recombination in transgenic mouse models expressing Cre recombinase fused to a mutated estrogen receptor (Cre-ER) ligand-binding domain.[2][3] This system allows for temporal and spatial control of gene expression. Unlike tamoxifen, 4-OHT does not require metabolic activation by liver enzymes, offering more direct and rapid induction of Cre activity.[4] This makes it the preferred compound for studies requiring precise temporal control.[5]

Data Presentation: Quantitative Summary of 4-OHT Dosing

The optimal dosage and administration route for 4-OHT can vary depending on the mouse strain, the specific Cre-ER line, the target tissue, and the desired recombination efficiency. The following tables summarize common dosing parameters from various in vivo mouse studies.

Table 1: Intraperitoneal (IP) Injection of this compound

| Parameter | Value | Notes | Reference(s) |

| Dosage | 20 - 80 mg/kg body weight | Can be adjusted based on recombination efficiency and potential toxicity. | |

| Concentration | 10 mg/mL | A commonly used stock concentration. | |

| Vehicle | Corn oil or Sunflower oil with Ethanol (B145695) | 4-OHT is first dissolved in ethanol and then diluted in oil. | |

| Injection Volume | 100 µL | Volume can be adjusted based on the final concentration and desired dosage. | |

| Frequency | Once daily for 1 to 7 days | The duration of injections depends on the transgenic mouse line and the desired level of gene recombination. |

Table 2: Topical Administration of this compound

| Parameter | Value | Notes | Reference(s) |

| Dosage | 2.5 - 25 mg/mL | Lower concentrations may be used for highly penetrant/aggressive allele combinations. | |

| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | --- | |

| Application | Painted on shaved back skin or spot treatment | For localized induction. | |

| Frequency | Once daily, repeated the next day | --- |

Table 3: Subperiosteal Injection of this compound

| Parameter | Value | Notes | Reference(s) |

| Dosage | 1.65 - 3.3 mg/kg body weight | Used for localized recombination in bone. | |

| Concentration | 5 µg or 10 µg in 10-20 µL | --- | |

| Vehicle | 4% ethanol | --- | |

| Frequency | One or two doses with a 48h interval | Two injections showed high local recombination efficiency. |

Experimental Protocols

Preparation of 4-OHT for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 10 mg/mL 4-OHT solution in a corn oil/ethanol vehicle.

Materials:

-

This compound (4-OHT) powder

-

200-proof Ethanol

-

Corn oil or Sunflower oil

-

Sonicator

-

Sterile microcentrifuge tubes

-

Syringes and needles

Procedure:

-

Dissolve 4-OHT powder in 200-proof ethanol to a stock concentration of 50-100 mg/mL. This can be facilitated by sonicating for 15 minutes at 55°C.

-

Warm the corn or sunflower oil to at least 37°C (65°C is better).

-

Add the appropriate volume of the 4-OHT/ethanol stock solution to the pre-warmed oil to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of 10 mg/mL solution from a 100 mg/mL stock, add 100 µL of the 4-OHT/ethanol stock to 900 µL of oil.

-

Sonicate the final solution for another 15 minutes at 55°C to ensure it is well-mixed and the 4-OHT is fully dissolved.

-

The freshly prepared 4-OHT solution should be used within 2 hours.

-

Store stock solutions in small aliquots at -20°C, protected from light.

Intraperitoneal (IP) Injection of 4-OHT

Procedure:

-

Weigh the mouse to determine the correct injection volume based on the desired dosage.

-

Draw the appropriate volume of the 4-OHT solution into a syringe.

-

Gently restrain the mouse and locate the injection site in the lower abdomen.

-

Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.

-

Monitor the mouse for any adverse reactions following the injection.

Topical Administration of 4-OHT

This protocol is suitable for inducing gene recombination in the skin.

Materials:

-

This compound (4-OHT) powder

-

Dimethyl sulfoxide (DMSO)

-

Small brush or micropipette

-

Anesthesia equipment

Procedure:

-

Dissolve 4-OHT in DMSO to the desired concentration (e.g., 2.5 mg/mL or 25 mg/mL).

-

Anesthetize the mouse.

-

Shave the hair on the back of the mouse. If the hair is too short, wait for it to grow or use a hair removal cream, ensuring no residue is left to avoid skin irritation.

-

Using a small brush or micropipette, apply the 4-OHT/DMSO solution to the shaved skin. For inducing individual melanomas, a spot treatment of 0.5-1.0 µL of 25 mg/mL 4-OHT can be applied.

-

Allow the solution to be completely absorbed before the mouse wakes up.

-

Place the mouse back in its cage and monitor until it has recovered from anesthesia.

-

Repeat the treatment as required by the experimental design.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.

Caption: General experimental workflow for 4-OHT administration.